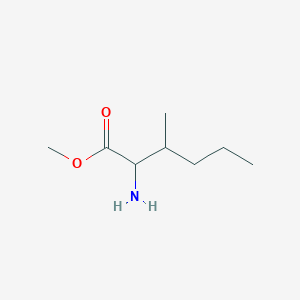

Methyl 2-amino-3-methylhexanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 2-amino-3-methylhexanoate |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6(2)7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |

InChI Key |

LFYZRQFPYRMVGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C(=O)OC)N |

Origin of Product |

United States |

Stereochemical Investigations of Methyl 2 Amino 3 Methylhexanoate

Absolute Configuration Determination Methodologies

The unambiguous assignment of the absolute configuration of each stereocenter in methyl 2-amino-3-methylhexanoate is fundamental. A combination of experimental spectroscopic techniques and computational methods is typically employed for this purpose.

Experimental Spectroscopic Approaches for Stereochemical Assignment

Several spectroscopic methods are instrumental in elucidating the three-dimensional arrangement of atoms in chiral molecules. While specific data for this compound is not extensively available in public literature, the following techniques are standard for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral derivatizing agents (CDAs), are powerful tools. The Mosher method, or its modifications, involves the reaction of the amino group of the analyte with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates diastereomeric amides that exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of the absolute configuration of the adjacent stereocenter. Another NMR-based method is the nuclear Overhauser effect (nOe) spectroscopy, which can reveal through-space interactions between protons, providing insights into the relative stereochemistry of the molecule. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. VCD, the extension of circular dichroism into the infrared region, is particularly sensitive to the stereochemical arrangement of the entire molecule. nih.gov ECD, which probes electronic transitions in the ultraviolet-visible region, is also a valuable tool. The experimental VCD and ECD spectra are often compared with spectra predicted by quantum mechanical calculations to assign the absolute configuration. yakhak.org

The table below illustrates representative chiroptical data for a related amino acid, highlighting the type of information obtained from such measurements.

| Technique | Stereoisomer | Observed Property | Wavelength/Frequency |

| ECD | L-Valine | Positive Cotton Effect | ~200 nm |

| ECD | D-Valine | Negative Cotton Effect | ~200 nm |

| VCD | L-Alanine | Characteristic Bands | 1300-1500 cm⁻¹ |

| VCD | D-Alanine | Mirror-image Bands | 1300-1500 cm⁻¹ |

Computational Methods for Conformation and Configuration Elucidation

Computational chemistry plays a pivotal role in complementing experimental data and providing a deeper understanding of stereochemistry.

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a widely used method to predict the chiroptical properties (VCD and ECD spectra) of different stereoisomers. yakhak.org By calculating the theoretical spectra for all possible configurations—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—and comparing them with the experimental spectra, the absolute configuration of the synthesized or isolated compound can be determined.

Molecular Modeling and Conformational Analysis: The conformational flexibility of the hexanoate (B1226103) chain and the rotational freedom around the Cα-Cβ bond necessitate a thorough conformational search. Molecular mechanics or DFT calculations are used to identify the most stable conformers of each stereoisomer. This information is crucial for accurate spectral predictions and for understanding the interactions that govern chiral recognition.

Enantiomer and Diastereomer Differentiation in Complex Mixtures

Since this compound possesses two chiral centers, it can exist as two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) and four pairs of diastereomers (e.g., (2R,3R) and (2R,3S)). Differentiating these stereoisomers within a mixture is a significant analytical challenge.

Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which can sometimes be exploited for separation by conventional techniques like fractional crystallization. However, enantiomers have identical physical properties in an achiral environment, making their separation more complex.

Chromatographic techniques are the most powerful methods for separating and identifying all four stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a direct method for separating enantiomers. CSPs are designed to interact differently with each enantiomer, leading to different retention times. For amino acid esters like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have shown excellent enantioselectivity.

Derivatization to Diastereomers: An alternative approach involves reacting the amino acid ester with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard, achiral chromatographic column. The choice of derivatizing reagent is critical for achieving good separation.

The following table presents typical separation data for related chiral amino acid esters using HPLC with a chiral stationary phase.

| Compound | Column | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |

| Leucine ethyl ester | Chiralpak IA | Hexane/Ethanol | 12.5 | 15.8 |

| Valine methyl ester | CHIROBIOTIC T | Methanol (B129727)/Water | 8.1 | 13.7 |

| Isoleucine methyl ester | Crownpak CR-I(+) | Perchloric acid solution | 10.2 (L-Ile) | 11.5 (D-allo-Ile) |

Chiral Purity Assessment and Resolution Techniques

Determining the enantiomeric excess (ee) and diastereomeric excess (de) is crucial in asymmetric synthesis and for the characterization of chiral compounds.

Chiral Chromatography for Purity Assessment: Chiral GC and HPLC are the primary methods for determining the chiral purity of this compound. By integrating the peak areas of the separated stereoisomers, the relative amounts of each can be quantified, and the ee and de can be calculated. For trace analysis of one enantiomer in the presence of a large excess of the other, derivatization with a reagent that enhances the signal of the minor component can be employed.

Resolution Techniques: The separation of a racemic or diastereomeric mixture into its pure stereoisomers is known as resolution.

Preparative Chiral Chromatography: This technique scales up the analytical chromatographic separation to isolate larger quantities of each stereoisomer.

Diastereoselective Crystallization: This classical method involves reacting the mixture of stereoisomers with a chiral resolving agent to form diastereomeric salts. Due to their different solubilities, these salts can often be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers or diastereomers.

The table below summarizes common resolution techniques applicable to amino acid esters.

| Technique | Principle | Advantage | Common Application |

| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase | High purity of separated isomers | Isolation of enantiomers for further study |

| Diastereoselective Crystallization | Formation of diastereomeric salts with different solubilities | Can be cost-effective for large-scale separation | Resolution of racemic acids and amines |

Synthetic Methodologies for Methyl 2 Amino 3 Methylhexanoate

Chemical Synthesis Approaches

The chemical synthesis of methyl 2-amino-3-methylhexanoate primarily revolves around the stereocontrolled synthesis of its parent amino acid, 2-amino-3-methylhexanoic acid. Once the desired stereoisomer of the amino acid is obtained, a standard esterification procedure can be employed to yield the final methyl ester.

Total Synthesis Pathways for the 2-amino-3-methylhexanoic Acid Moiety

A classical approach to α-amino acids involves the α-bromination of a carboxylic acid followed by nucleophilic substitution with ammonia (B1221849). This sequence, when applied to 3-methylhexanoic acid, provides a direct route to the racemic 2-amino-3-methylhexanoic acid.

The initial step is the α-bromination of 3-methylhexanoic acid, typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction . psu.educhemrxiv.orgalfa-chemistry.combyjus.com This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.combyjus.com The reaction proceeds via the formation of an acyl bromide, which then enolizes, allowing for selective bromination at the α-position. psu.eduorganic-chemistry.org

Subsequent ammonolysis of the resulting 2-bromo-3-methylhexanoic acid with an excess of aqueous ammonia displaces the bromide to furnish the α-amino acid. libretexts.orglibretexts.orgweebly.com This step typically proceeds via an SN2 mechanism, leading to inversion of configuration at the α-carbon if a chiral starting material were used. However, as the HVZ reaction often leads to racemization, the product of this sequence is a racemic mixture of the amino acid.

The final step in this conceptual sequence would be N-acylation with phenylacetyl chloride to introduce the phenylacetyl group, a common protecting group in peptide synthesis. google.comnih.gov While not a direct step in the synthesis of the unprotected amino acid, it is a relevant transformation for further functionalization.

| Step | Reaction | Reagents | Key Features |

| 1 | α-Bromination (HVZ Reaction) | 3-methylhexanoic acid, Br₂, PBr₃ (cat.) | Forms 2-bromo-3-methylhexanoic acid. psu.edualfa-chemistry.com |

| 2 | Ammonolysis | 2-bromo-3-methylhexanoic acid, aq. NH₃ | Nucleophilic substitution of bromine by an amino group. libretexts.orglibretexts.org |

| 3 | N-Phenylacetylation | 2-amino-3-methylhexanoic acid, Phenylacetyl chloride | Acylation of the amino group. google.com |

Asymmetric reduction of a keto-acid precursor is a powerful strategy for establishing the stereochemistry of the α-amino group. This approach typically involves the synthesis of 3-methyl-2-oxohexanoic acid, which is then subjected to reductive amination.

Biocatalytic methods, employing enzymes such as amino acid dehydrogenases (AADHs), offer high enantioselectivity in the reductive amination of α-keto acids. nih.govresearchgate.net These enzymes utilize a cofactor like NAD(P)H to reduce the imine formed between the keto acid and ammonia, yielding the L- or D-amino acid with high optical purity.

Alternatively, chemical methods for the asymmetric reduction of the corresponding α-imino esters or other precursors can be employed. The use of chiral catalysts is crucial in these transformations to achieve high enantioselectivity.

| Precursor | Reduction Method | Catalyst/Enzyme | Outcome |

| 3-Methyl-2-oxohexanoic acid | Asymmetric Reductive Amination | Amino Acid Dehydrogenase (AADH) | Enantiopure 2-amino-3-methylhexanoic acid. nih.gov |

| N-protected α-imino ester | Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Enantiomerically enriched amino acid ester. |

The formation of the carbon skeleton of 2-amino-3-methylhexanoic acid can be achieved through the addition of organometallic reagents to imine derivatives.

Grignard reagents can add to α-imino esters or other suitable imine electrophiles. nih.govresearchgate.netresearchgate.net The stereoselectivity of this addition can be controlled by using a chiral auxiliary on the imine nitrogen or by employing a chiral ligand for the Grignard reagent. For the synthesis of the target molecule, a propylmagnesium halide could be added to a suitable glycinate-derived imine.

Boronic acids and their derivatives have also emerged as valuable reagents in amino acid synthesis. byjus.com Asymmetric borylation of imines, followed by oxidation, can provide a route to α-amino acids. nih.gov

| Reagent Type | Electrophile | Key Feature |

| Grignard Reagent (e.g., Propylmagnesium bromide) | Chiral glycinate (B8599266) imine | Formation of the Cα-Cβ bond with stereocontrol from the chiral auxiliary. nih.govresearchgate.net |

| Boronic Acid Derivative | Imine | Asymmetric addition to form a C-B bond, which is then converted to a C-N bond. byjus.comnih.gov |

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. psu.edunih.govunimelb.edu.aumasterorganicchemistry.comrsc.org The reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

For the synthesis of 2-amino-3-methylhexanoic acid, the starting aldehyde would be 2-methylpentanal. The classical Strecker synthesis yields a racemic product. However, diastereoselective and enantioselective variations have been developed using chiral amines or chiral catalysts. nih.govmasterorganicchemistry.comcapes.gov.br

| Aldehyde | Reagents | Intermediate | Product |

| 2-Methylpentanal | NH₃, KCN, H₂O | 2-Amino-3-methylhexanenitrile | Racemic 2-amino-3-methylhexanoic acid. nih.govunimelb.edu.au |

| 2-Methylpentanal | Chiral amine, KCN, H₂O | Diastereomeric α-aminonitriles | Chiral 2-amino-3-methylhexanoic acid after hydrolysis and removal of the chiral auxiliary. masterorganicchemistry.comcapes.gov.br |

Modern synthetic strategies often employ ring-opening reactions of strained heterocycles or conjugate additions to activated alkenes to construct the amino acid backbone with high stereocontrol.

Ring-opening of chiral aziridines is a powerful method for the synthesis of enantiomerically pure amino acids. nih.govclockss.orgrsc.org Chiral aziridine-2-carboxylates, which can be derived from serine or other chiral precursors, can be opened with organocuprates or other nucleophiles at the C3 position to introduce the side chain. psu.educlockss.orgrsc.org For the target molecule, a propyl-based organocuprate would be the nucleophile of choice.

Conjugate addition reactions to chiral nitroalkenes or α,β-unsaturated esters also provide an effective route to β-substituted α-amino acids. researchgate.netacs.orgresearchgate.net The addition of a methyl group equivalent (e.g., from an organocuprate) to a chiral 2-aminohex-3-enoate derivative could establish the desired stereochemistry at the β-position. Alternatively, the conjugate addition of a propyl nucleophile to a nitroalkene derived from butanal, followed by reduction of the nitro group, can also lead to the target amino acid.

| Method | Chiral Precursor | Reagent | Key Transformation |

| Aziridine (B145994) Ring-Opening | Chiral aziridine-2-carboxylate | Propylcuprate | SN2 opening of the aziridine ring at C3. psu.educlockss.orgrsc.org |

| Conjugate Addition | Chiral 2-nitrohex-2-enoate | Methylmagnesium bromide/Cu(I) | 1,4-addition of a methyl group to introduce the C3 stereocenter. researchgate.netacs.orgresearchgate.net |

Once the 2-amino-3-methylhexanoic acid has been synthesized with the desired stereochemistry, the final step is the esterification to yield this compound. Common methods include the Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or hydrogen chloride. wikipedia.orgsynarchive.comorganic-chemistry.orgmdpi.commasterorganicchemistry.com Alternatively, milder methods such as using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be employed, especially for sensitive substrates. nih.govacs.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Esterification Techniques for Methyl Ester Formation

The direct conversion of the carboxylic acid group of 2-amino-3-methylhexanoic acid into a methyl ester is a fundamental transformation. Various reagents and conditions have been developed to achieve this efficiently.

One of the most common and traditional methods for esterifying amino acids is the Fischer-Speier esterification. This reaction involves treating the amino acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst. Anhydrous hydrogen chloride (HCl) gas is frequently used as the catalyst. A typical procedure involves dissolving the amino acid in methanol, saturating the solution with HCl gas at a low temperature (0-10°C), and then refluxing the mixture to drive the reaction to completion. prepchem.com The acid protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

A more contemporary and milder method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govmdpi.com This system has proven to be highly effective for the esterification of a wide range of amino acids, including aliphatic and aromatic ones, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.govmdpi.com The reaction is advantageous due to its simple operation, mild conditions, and straightforward workup. nih.gov The proposed mechanism involves the in-situ generation of HCl from the reaction of TMSCl and methanol, which then catalyzes the esterification.

| Method | Reagents | Conditions | Advantages | Reference |

| Fischer-Speier Esterification | Methanol, Anhydrous Hydrogen Chloride | Reflux | Well-established, effective for simple amino acids | prepchem.com |

| Trimethylchlorosilane Method | Methanol, Trimethylchlorosilane (TMSCl) | Room Temperature | Mild conditions, simple workup, high yields | nih.govmdpi.com |

Stereoselective and Enantioselective Synthesis

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers. The synthesis of a single, desired stereoisomer requires precise control over the three-dimensional arrangement of atoms during the reaction, a field known as stereoselective synthesis.

Asymmetric Hydrogenation Catalysis in Precursor Synthesis

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantiomeric purity. This method is not typically applied to the final molecule directly but to a prochiral precursor. For the synthesis of molecules structurally related to this compound, such as (S)-(+)-3-Aminomethyl-5-methylhexanoic acid (Pregabalin), a key step involves the asymmetric hydrogenation of a C=C double bond in a precursor molecule. acs.org

For instance, a 3-cyano-5-methylhex-3-enoic acid salt can be hydrogenated using a chiral rhodium catalyst, such as one containing the Me-DuPHOS ligand. acs.org This reaction adds hydrogen across the double bond with a strong preference for one face of the molecule, leading to the formation of the desired (S)-enantiomer in high enantiomeric excess (ee). acs.org The resulting saturated cyano ester can then be further transformed into the target amino acid derivative. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. acs.orgacs.org

| Catalyst System | Precursor Type | Product | Enantiomeric Excess (ee) | Reference |

| [Rh(Me-DuPHOS)(COD)]BF₄ | 3-Cyano-5-methylhex-3-enoic acid salt | (S)-3-Cyano-5-methylhexanoate | 97.7% | acs.org |

Diastereoselective Control in Synthetic Transformations

When a molecule already contains a chiral center, the introduction of a second chiral center can be influenced by the first, a phenomenon known as diastereoselective control. Synthetic strategies can be designed to favor the formation of one diastereomer over the others. elsevierpure.com

This control can be achieved by using chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the approach of reagents. Alternatively, substrate-controlled reactions rely on the existing stereocenter to sterically hinder one face of the molecule, guiding the incoming reagent to the opposite face. In the synthesis of complex molecules containing dipeptide methyl esters, for example, the stereochemistry of one amino acid residue can direct the stereochemical outcome of reactions at a neighboring residue. ubc.ca Such principles are applicable to the controlled synthesis of the (2S, 3R) or (2S, 3S) isomers of this compound from a suitable precursor.

Optical Resolution Techniques for Enantiomeric Enrichment

When a synthesis produces a racemic mixture (an equal mixture of enantiomers), optical resolution can be employed to separate them. mdpi.com A widely used method is classical resolution, which involves reacting the racemic amino acid or its ester with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.netpsu.edu

These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.net Common resolving agents for amines and amino acid derivatives include chiral acids like tartaric acid and (R)-(+)-α-phenylethylamine. psu.edugoogle.comut.ac.ir After separation, the desired diastereomeric salt is treated with an acid or base to break the salt linkage, liberating the pure enantiomer of the amino acid ester and recovering the resolving agent. psu.edu

Another advanced technique is Crystallization-Induced Asymmetric Transformation (CIAT). This method combines the resolution of diastereomeric salts with the in-situ racemization of the unwanted enantiomer in the solution. researchgate.netut.ac.ir This allows for the theoretical conversion of the entire racemic mixture into the desired enantiomer, surpassing the 50% yield limit of classical resolution. ut.ac.ir

| Resolution Technique | Principle | Example Resolving Agent | Reference |

| Classical Resolution | Formation and separation of diastereomeric salts | (2R,3R)-Tartaric Acid | ut.ac.ir |

| Classical Resolution | Formation and separation of diastereomeric salts | (R)-(+)-α-phenylethylamine | google.com |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Selective crystallization of one diastereomer with in-situ racemization of the other | (S,S)-Tartaric acid with an aldehyde | ut.ac.ir |

Biocatalytic and Enzymatic Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For the synthesis of amino acids and their derivatives, enzymes offer a green and highly specific alternative to traditional chemical methods.

Enzymes such as L-amino acid oxidase can be used to act on amino acids. For example, L-amino acid oxidase from Crotalus adamanteus has been used in the synthesis of α-ketomethylselenobutyrate from L-selenomethionine. mdpi.com This demonstrates the potential for enzymes to catalyze reactions at the alpha-position of amino acid derivatives.

Furthermore, α-oxoamine synthase proteins can catalyze the formation of α-amino ketones from α-amino acids in a single, stereospecific step without the need for protecting groups. nih.gov Other enzymes, like O-acetyl-l-homoserine sulfhydrolases, have shown promiscuity in synthesizing a variety of L-methionine analogues. nih.gov While not directly documented for this compound, these examples highlight the feasibility of developing an enzymatic route. A hypothetical process could involve a transaminase or an engineered synthase to produce the desired stereoisomer of 2-amino-3-methylhexanoic acid, which could then be esterified, potentially also using a lipase (B570770) enzyme in a non-aqueous solvent. This approach offers the advantages of high stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov

Enzymatic Resolution of Amino Acid Precursors

Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. In the context of this compound, this typically involves the use of lipases to selectively catalyze a reaction on one of the enantiomers of the racemic methyl ester, allowing for the separation of the unreacted enantiomer. Lipases are known to selectively hydrolyze L-amino acid esters with high reactivity and selectivity. nih.gov

The process relies on the differential rate of reaction of the two enantiomers with the enzyme. For instance, a lipase could selectively hydrolyze the L-enantiomer of this compound to its corresponding carboxylic acid, leaving the D-enantiomer as the unreacted ester. The resulting mixture of the L-amino acid and the D-amino ester can then be separated. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (e.e.) and yield.

Table 1: Hypothetical Enzymatic Resolution of Racemic this compound

| Enzyme | Substrate | Reaction | Product 1 (Unreacted) | Product 2 (Reacted) | Enantiomeric Excess (e.e.) of Product 1 |

| Lipase from Pseudomonas cepacia | Racemic this compound | Hydrolysis | (R)-Methyl 2-amino-3-methylhexanoate | (S)-2-Amino-3-methylhexanoic acid | >95% |

| Lipase from Candida antarctica B | Racemic this compound | Ammonolysis | (R)-Methyl 2-amino-3-methylhexanoate | (S)-2-Amino-3-methylhexanamide | >98% |

| Porcine Pancreas Lipase | Racemic this compound | Hydrolysis | (R)-Methyl 2-amino-3-methylhexanoate | (S)-2-Amino-3-methylhexanoic acid | ~90% |

Application of Carbonyl Reductases and Dehydrogenases

A more direct approach to obtaining enantiomerically pure this compound involves the stereoselective synthesis from a prochiral precursor. Carbonyl reductases (KREDs) and dehydrogenases are powerful biocatalysts for the asymmetric reduction of ketones and the reductive amination of keto acids. nih.govrsc.org

In this synthetic route, a suitable precursor would be methyl 2-oxo-3-methylhexanoate. An amino acid dehydrogenase (AADH) could then be employed to catalyze the reductive amination of the α-keto group, using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. The stereoselectivity of the AADH would determine the configuration of the resulting amino ester. Both D- and L-specific amino acid dehydrogenases have been identified and engineered, offering access to either enantiomer of the target compound. wikipedia.orgnih.govnih.gov

Table 2: Potential Dehydrogenase-Catalyzed Synthesis of this compound

| Enzyme | Precursor Substrate | Reaction Type | Product | Stereoselectivity (e.e.) |

| Engineered D-Amino Acid Dehydrogenase (D-AADH) | Methyl 2-oxo-3-methylhexanoate | Reductive Amination | (R)-Methyl 2-amino-3-methylhexanoate | >99% |

| Leucine Dehydrogenase (from Bacillus cereus) | Methyl 2-oxo-3-methylhexanoate | Reductive Amination | (S)-Methyl 2-amino-3-methylhexanoate | >99% |

| Phenylalanine Dehydrogenase (from Rhodococcus sp.) | Methyl 2-oxo-3-methylhexanoate | Reductive Amination | (S)-Methyl 2-amino-3-methylhexanoate | High |

Multi-Enzymatic Cascade Approaches

A bienzymatic cascade could be designed employing an ene-reductase and an amine dehydrogenase. tudelft.nltudelft.nl The ene-reductase would first reduce the carbon-carbon double bond of the unsaturated keto ester to yield methyl 2-oxo-3-methylhexanoate. Subsequently, an amine dehydrogenase would catalyze the reductive amination of the keto group to the desired chiral amino ester. Such a cascade would require a cofactor regeneration system, often employing a glucose dehydrogenase and glucose to recycle the NAD(P)H.

Table 3: Illustrative Multi-Enzymatic Cascade for this compound Synthesis

| Enzyme 1 | Enzyme 2 | Cofactor Regeneration | Starting Material | Intermediate | Final Product |

| Ene-Reductase (from Old Yellow Enzyme family) | Amine Dehydrogenase | Glucose Dehydrogenase/Glucose | Methyl 3-methyl-2-oxohex-4-enoate | Methyl 2-oxo-3-methylhexanoate | (S)- or (R)-Methyl 2-amino-3-methylhexanoate |

| Ene-Reductase | Transaminase/Amine Donor (e.g., Alanine) | Alanine Dehydrogenase | Methyl 3-methyl-2-oxohex-4-enoate | Methyl 2-oxo-3-methylhexanoate | (S)- or (R)-Methyl 2-amino-3-methylhexanoate |

Biochemical and Enzymatic Interaction Studies

Substrate Recognition and Catalysis by Specific Enzymes

The enzymatic processing of Methyl 2-amino-3-methylhexanoate is anticipated to involve enzymes that recognize and act upon its core structural features: the amino acid moiety and the methyl ester bond.

Amino Acid Transaminase Interactions

Transaminases, or aminotransferases, are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids by transferring an amino group. These enzymes are pivotal in amino acid metabolism. The interaction of this compound with transaminases has not been specifically detailed in the available literature. However, studies on related branched-chain amino acids and their analogs provide a basis for potential interactions.

Transaminases that act on branched-chain amino acids like leucine, isoleucine, and valine could potentially recognize the 2-amino-3-methylhexanoic acid core. The specificity of these enzymes can be broad, and they have been shown to be useful in the synthesis of non-natural amino acids nih.gov. A full two-substrate steady-state kinetic study for several substrates is consistent with a bi-bi ping-pong mechanism for branched-chain amino acid aminotransferase (BCAT) from Escherichia coli nih.gov. It is plausible that this compound could act as a substrate or an inhibitor for such enzymes, although empirical data is needed to confirm this.

Hydrolase and Esterase Activity on the Methyl Ester

The methyl ester group of this compound makes it a likely substrate for hydrolases, particularly esterases. These enzymes catalyze the cleavage of ester bonds, which in this case would yield 2-amino-3-methylhexanoic acid and methanol (B129727). The enzymatic hydrolysis of amino acid esters is a well-established field, often utilized for the kinetic resolution of racemic mixtures to produce enantiomerically pure amino acids.

The activity of esterases is dependent on the structure of both the alcohol and the carboxylic acid components of the ester. While specific studies on this compound are not available, research on other amino acid esters demonstrates that enzymes like lipases and other non-specific esterases can efficiently catalyze their hydrolysis. The substrate specificity of cellular esterases can vary across different cell types and organisms nih.gov. For instance, some esterases exhibit high activity towards straight-chain esters, while others can process more complex, sterically hindered esters nih.gov.

The enzymatic hydrolysis of a methyl ester is a critical step for the biological activity of many compounds, as the ester form often facilitates transport across cell membranes, with subsequent intracellular hydrolysis releasing the active molecule.

Elucidation of Molecular Targets and Pathways

The molecular targets and biological pathways influenced by this compound are largely inferred from studies on its parent compound, 2-amino-3-methylhexanoic acid (AMHA). AMHA has been identified as a natural plant elicitor, inducing resistance to both biotic and abiotic stresses mdpi.com.

When applied to plants, AMHA has been shown to protect against a range of pathogens, including fungi, bacteria, and viruses, as well as enhance tolerance to temperature stress mdpi.com. This suggests that AMHA, and potentially its methyl ester derivative following hydrolysis, interacts with components of plant defense signaling pathways. However, the specific receptors or downstream signaling molecules that are direct targets of AMHA have not yet been fully elucidated. The broad-spectrum resistance induced by AMHA points towards the activation of general defense mechanisms rather than a pathogen-specific response.

Role as a Metabolite or Intermediate in Biological Systems (e.g., Fungal Production)

Recent studies have confirmed that 2-amino-3-methylhexanoic acid is a naturally occurring compound, challenging its previous classification as a non-natural amino acid mdpi.com.

Biosynthetic Pathways of the 2-amino-3-methylhexanoic Acid Core

The biosynthesis of the 2-amino-3-methylhexanoic acid core has been linked to the well-established isoleucine/valine biosynthetic pathway. Research on a genetically engineered strain of Escherichia coli demonstrated the production of AMHA from α-ketovalerate, an intermediate in this pathway. This suggests that the enzymatic machinery for the synthesis of branched-chain amino acids can be co-opted for the production of this non-proteinogenic amino acid. The pathway likely involves a series of enzymatic reactions including condensation, isomerization, and transamination, starting from common metabolic precursors.

Accumulation in Fungal Mycelia and Plant Systems

2-amino-3-methylhexanoic acid has been found to accumulate in the mycelia of several fungal species, including Magnaporthe oryzae and various Alternaria species mdpi.com. Interestingly, the compound was detected within the fungal cells but not in the surrounding fermentation broth, indicating that it is primarily retained within the mycelium mdpi.com. The concentrations and specific conditions that favor its production and accumulation are areas of ongoing research.

While the parent amino acid is known to be taken up by plants when applied exogenously, there is currently no evidence to suggest that plants endogenously synthesize or accumulate this compound or its parent acid.

Data Tables

Table 1: General Properties of 2-amino-3-methylhexanoic acid

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | nih.gov |

| Molecular Weight | 145.20 g/mol | nih.gov |

| IUPAC Name | 2-amino-3-methylhexanoic acid | nih.gov |

| Synonyms | beta-methylnorleucine (B1257231) | nih.gov |

Table 2: Potential Enzymatic Interactions with this compound

| Enzyme Class | Potential Interaction | Predicted Products |

| Amino Acid Transaminases | Transamination of the amino group | 3-methyl-2-oxohexanoic acid |

| Hydrolases/Esterases | Hydrolysis of the methyl ester | 2-amino-3-methylhexanoic acid, Methanol |

Advanced Analytical Methodologies for Characterization and Purity Profiling

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Methyl 2-amino-3-methylhexanoate, providing detailed insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity and conformation. Both ¹H and ¹³C NMR are routinely employed.

For the parent compound, 2-amino-3-methylhexanoic acid (AMHA), detailed NMR data has been reported nih.gov. The ¹H NMR spectrum shows characteristic signals including two methyl groups, two methylene groups, two methine protons, and the protons of the amino group. The ¹³C NMR spectrum correspondingly displays seven distinct carbon signals nih.gov.

For this compound, the spectra would be very similar, with the key addition of signals corresponding to the methyl ester group. A sharp singlet for the three methoxy protons (-OCH₃) would be expected in the ¹H NMR spectrum, typically appearing around δ 3.6-3.7 ppm. In the ¹³C NMR spectrum, a new signal for the methoxy carbon would appear around δ 51-52 ppm, and the carbonyl carbon (C-1) signal would shift slightly compared to the carboxylic acid.

Table 1: Predicted NMR Data for this compound based on data for 2-amino-3-methylhexanoic acid nih.gov.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~3.7 (s, 3H) | -OCH₃ | ~173-175 | C-1 (C=O) |

| ~3.7-3.8 (m, 1H) | C-2 (CHNH₂) | ~57 | C-2 |

| ~2.0-2.1 (m, 1H) | C-3 (CHCH₃) | ~51-52 | -OCH₃ |

| ~1.4-1.5 (m, 2H) | C-4 (CH₂) | ~35 | C-3 |

| ~1.1-1.3 (m, 2H) | C-5 (CH₂) | ~34 | C-4 |

| ~0.9 (d, 3H) | C-7 (CH₃) | ~20 | C-5 |

| ~0.8-0.9 (t, 3H) | C-6 (CH₃) | ~15 | C-7 |

| Variable (br s, 2H) | -NH₂ | ~14 | C-6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of different bonds.

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. These include:

N-H Stretching: The primary amine (-NH₂) group will exhibit moderate to weak absorption bands in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent in the region of 1730-1750 cm⁻¹. This is a key differentiator from the parent carboxylic acid, which shows a C=O stretch at a lower frequency (around 1710 cm⁻¹) and a very broad O-H stretch nih.gov.

C-O Stretching: The C-O single bond stretch of the ester group will produce a strong band in the 1150-1250 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine can be observed around 1600 cm⁻¹.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules wikipedia.org. It is an essential tool for investigating the stereochemistry of compounds like this compound, which contains two chiral centers (at C-2 and C-3).

Because they are chiral, enantiomers of an amino acid will produce CD spectra that are mirror images of each other mtoz-biolabs.com. The sign and magnitude of the CD signal (often reported as molar ellipticity) at specific wavelengths are characteristic of the molecule's absolute configuration nih.govnih.gov. By comparing the experimental CD spectrum of a sample to that of a known standard or to spectra predicted by computational methods, the stereochemistry of the compound can be unequivocally assigned nih.govmdpi.com. This technique is crucial for confirming the enantiomeric purity of a specific stereoisomer of this compound.

Chromatographic Techniques for Separation and Purity

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. For this compound, chromatographic methods are vital for assessing purity, separating stereoisomers, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment of non-volatile compounds. For chiral molecules like this compound, chiral HPLC is the method of choice for separating enantiomers and diastereomers yakhak.orgresearchgate.net.

This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, have proven highly effective for the enantiomeric resolution of amino acid esters yakhak.orgresearchgate.netphenomenex.com. The mobile phase usually consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. Detection is commonly performed using a UV detector, although sensitivity can be enhanced by derivatizing the amino group with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) yakhak.orgresearchgate.net. HPLC can be used analytically to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample, and on a larger scale (preparative HPLC) to isolate pure stereoisomers.

Table 2: Typical Chiral HPLC Conditions for Amino Acid Ester Separation.

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, such as Chiralpak® series) yakhak.orgresearchgate.net |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures yakhak.org |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 220 nm, 254 nm) or Fluorescence (with derivatization) yakhak.orgresearchgate.net |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Detection and Quantification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. UPLC utilizes columns with smaller particles (<2 µm), resulting in faster analysis times and improved resolution compared to conventional HPLC nih.govresearchgate.net.

For the analysis of this compound, a reversed-phase UPLC method would typically be employed. When coupled with a mass spectrometer, this setup allows for highly specific detection based on the mass-to-charge ratio (m/z) of the target molecule. The molecular formula of this compound is C₈H₁₇NO₂ bldpharm.com, giving it a molecular weight of approximately 159.23 g/mol . In positive ion electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be detected at an m/z of approximately 160.1.

This technique is exceptionally sensitive, enabling the detection and quantification of trace amounts of the compound and any related impurities researchgate.netacs.org. For quantitative studies, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode, which provides superior specificity and reduces background noise by monitoring a specific fragmentation of the parent ion frontiersin.orgthermofisher.com.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Metabolite Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) stands as a powerful and indispensable analytical technique for the in-depth analysis of complex biological samples to identify and quantify metabolites. This hyphenated technique combines the exceptional separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, enabling the confident identification of known and unknown compounds. indianbotsoc.orgub.edu

In the context of this compound, HR-LCMS would be instrumental in elucidating its metabolic fate in biological systems. The process involves administering the compound to an in vitro or in vivo model, followed by the collection of samples (e.g., plasma, urine, tissue homogenates) at various time points. These samples are then subjected to extraction procedures to isolate the metabolites.

The extracted samples are injected into the LC system, where the parent compound and its metabolites are separated based on their physicochemical properties, such as polarity and size, as they interact with the stationary phase of the chromatography column. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios (m/z) are measured with high precision.

The high resolution of the mass spectrometer allows for the determination of the elemental composition of the parent compound and its metabolites, significantly narrowing down the possibilities for their identities. By comparing the mass spectra of the metabolites to that of the parent compound, common metabolic transformations such as hydroxylation, demethylation, oxidation, and conjugation can be identified.

Illustrative Metabolite Profiling Data for this compound using HR-LCMS

Due to the absence of specific experimental data for this compound in the public domain, the following table represents a hypothetical metabolite profile that could be generated from an HR-LCMS analysis. This data is for illustrative purposes to demonstrate the type of information obtained from such an experiment.

| Putative Metabolite | Retention Time (min) | Observed m/z | Proposed Formula | Mass Error (ppm) | Proposed Transformation |

| This compound | 5.2 | 160.1332 | C8H18NO2+ | 1.2 | Parent Compound |

| Hydroxylated Metabolite | 4.8 | 176.1281 | C8H18NO3+ | -1.5 | Hydroxylation |

| N-deaminated Metabolite | 5.5 | 159.1172 | C8H15O2+ | 0.8 | Deamination |

| Glucuronide Conjugate | 3.9 | 336.1653 | C14H26NO8+ | -2.1 | Glucuronidation |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected on a detector. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Sophisticated computer software is then used to analyze the diffraction data and generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation.

While specific crystallographic data for this compound is not currently available, a study on the related compound, (2S,3S)-2-amino-3-methylhexanoic acid, has confirmed its erythro configuration through X-ray crystallography. smolecule.com This analysis also revealed the presence of intramolecular hydrogen bonding that stabilizes the structure. smolecule.com For this compound, a similar analysis would be expected to yield precise atomic coordinates and details of intermolecular interactions in the crystal lattice.

Hypothetical Crystallographic Data for this compound

The following table is a hypothetical representation of the crystallographic data that would be obtained from an X-ray diffraction experiment on a suitable crystal of this compound. This data is for illustrative purposes only.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.87 |

| b (Å) | 8.21 |

| c (Å) | 19.54 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 941.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.125 |

| R-factor | 0.045 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution and how it governs chemical reactivity. northwestern.edu For Methyl 2-amino-3-methylhexanoate, such calculations can elucidate the interplay between the amino, ester, and alkyl functionalities.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net

For an amino acid ester like this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The LUMO is anticipated to be centered on the carbonyl carbon of the ester group, which is inherently electrophilic.

Table 1: Representative Frontier Molecular Orbital Energies for Amino Acid Esters

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Methyl Glycinate (B8599266) | -9.8 | 2.1 | 11.9 |

| Methyl Alaninate | -9.6 | 2.3 | 11.9 |

| Methyl Valinate | -9.5 | 2.4 | 11.9 |

| This compound (Expected) | ~ -9.4 | ~ 2.5 | ~ 11.9 |

Note: The data for Methyl Glycinate, Methyl Alaninate, and Methyl Valinate are representative values from quantum chemical calculations on similar amino acid esters. The values for this compound are extrapolated based on these trends.

The data suggests that the increasing alkyl substitution from glycine (B1666218) to valine slightly raises the HOMO energy, making the molecule a marginally better electron donor. A similar trend would be expected for this compound. The energy gap for these amino acid esters is relatively large, indicating good kinetic stability.

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. acs.org Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). dntb.gov.uaresearchgate.net

For this compound, the MESP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, highlighting their nucleophilic character. researchgate.net Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the amino group and the hydrogen atoms attached to the alpha-carbon, indicating their susceptibility to interaction with nucleophiles. nih.gov

The Fukui function is a reactivity descriptor derived from density functional theory (DFT) that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ias.ac.inresearchgate.net It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. bas.bg

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (where an electron is added).

f-(r) : for electrophilic attack (where an electron is removed).

f0(r) : for radical attack.

For this compound, the Fukui function analysis would likely identify:

The nitrogen atom of the amino group as the primary site for electrophilic attack (highest f- value). nih.gov

The carbonyl carbon of the ester group as the main site for nucleophilic attack (highest f+ value). nih.gov

Table 2: Predicted Fukui Function Indices for Key Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N (amino) | Low | High |

| C (carbonyl) | High | Low |

| O (carbonyl) | Moderate | Moderate |

| O (ester) | Low | Moderate |

| α-C | Low | Low |

Note: This table represents a qualitative prediction of the Fukui function indices based on the known reactivity of functional groups present in the molecule.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. mdpi.com By simulating the motions of atoms and molecules over time, MD provides insights into the dynamic nature of molecules. nih.govnih.gov

Due to the presence of multiple rotatable bonds, this compound is a flexible molecule that can exist in numerous conformations. Force field-based conformational searches are computational methods used to explore the potential energy surface of a molecule and identify its stable conformers. nih.govbath.ac.uknih.gov These methods use classical mechanics-based force fields (e.g., MMFF, OPLS) to calculate the energy of different molecular arrangements. researchgate.net

A systematic conformational search for this compound would involve rotating the dihedral angles of the flexible bonds, such as the Cα-Cβ bond and the bonds within the hexanoate (B1226103) chain, followed by energy minimization of each generated structure. This process would yield a set of low-energy conformers, providing a picture of the molecule's conformational landscape.

The results from conformational searches can be further analyzed to understand the conformational preferences of the molecule. For amino acids and their derivatives, intramolecular hydrogen bonding often plays a crucial role in stabilizing certain conformations. nih.govresearchgate.net In this compound, a hydrogen bond could potentially form between the amino group and the carbonyl oxygen of the ester group, leading to a folded conformation.

Molecular dynamics simulations can provide a more detailed view of the conformational dynamics by simulating the molecule's movement over time in a given environment (e.g., in a solvent). nih.gov By analyzing the trajectory from an MD simulation, one can determine the relative populations of different conformers, the rates of interconversion between them, and how the solvent affects the conformational equilibrium. For a flexible molecule like this compound, MD simulations would reveal the dynamic interplay of its alkyl chain and polar functional groups.

Theoretical Reaction Mechanism Studies

Theoretical investigations into reaction mechanisms offer a molecular-level understanding of chemical transformations. For a compound like this compound, which contains both an amino group and an ester functional group, several reaction pathways are of interest, including those involving hydrolysis, oxidation, and radical-mediated processes.

Transition state theory is a cornerstone of computational reaction kinetics, providing a framework to understand and quantify the rates of chemical reactions. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction.

While specific transition state analyses for this compound are not available in the current literature, studies on similar amino acid esters, such as the base-catalyzed hydrolysis of glycine methyl ester, provide a relevant model. ekb.egcu.edu.eg In such reactions, a key step involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. Computational methods, like Density Functional Theory (DFT), can be employed to model the geometry of the transition state, which would likely feature an elongated C-O bond in the ester group and a partially formed O-H bond with the incoming nucleophile.

The kinetic rate constant (k) can be calculated using the Eyring equation, which incorporates the Gibbs free energy of activation (ΔG‡). This value is determined from the energy difference between the reactants and the transition state, with corrections for zero-point vibrational energy and thermal contributions. For the hydrolysis of an amino acid ester, the rate constant would be influenced by factors such as the solvent environment and the electronic nature of the amino acid side chain. dntb.gov.uatandfonline.com

Table 1: Hypothetical Parameters for Transition State Analysis of this compound Hydrolysis (by Analogy)

| Parameter | Hypothetical Value | Description |

| Activation Energy (Ea) | 15 - 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. This range is typical for ester hydrolysis. |

| Gibbs Free Energy of Activation (ΔG‡) | 20 - 30 kcal/mol | The change in Gibbs free energy from the reactants to the transition state, a key determinant of the reaction rate. |

| Imaginary Frequency | -200 to -500 cm⁻¹ | A vibrational mode with a negative force constant, characteristic of a true transition state. |

Note: These values are hypothetical and based on general values for similar reactions. Actual values would require specific computational studies.

Hydrogen abstraction is a fundamental reaction in which a hydrogen atom is removed by a radical species, often initiating a degradation cascade. wikipedia.org For this compound, the presence of C-H bonds at various positions (α-carbon, β-carbon, and along the hexanoate chain) makes it susceptible to such reactions. Computational studies on other amino acids and organic molecules have shown that the stability of the resulting radical is a key factor in determining the most likely site of abstraction. nih.govresearchgate.net

The α-hydrogen (the hydrogen attached to the carbon bearing the amino and ester groups) is often considered a primary target for abstraction. However, the electron-withdrawing nature of the adjacent carbonyl group and the electron-donating nature of the amino group can influence the stability of the α-radical. Quantum chemistry computations can be used to calculate the bond dissociation energies (BDEs) for each C-H bond in the molecule. The bond with the lowest BDE is typically the most susceptible to abstraction. uwa.edu.au

Degradation of amino acid esters can also be initiated by other processes, such as oxidation. researchgate.netacs.org Computational models can elucidate the mechanisms of these degradation pathways, identifying key intermediates and products. For instance, the oxidative degradation of amines can proceed through the formation of radical cations and subsequent reaction with molecular oxygen. mdpi.com

Table 2: Predicted Relative Susceptibility of C-H Bonds in this compound to Hydrogen Abstraction

| Position | Relative Bond Dissociation Energy | Predicted Radical Stability |

| α-C-H | Moderate | Stabilized by both the nitrogen and carbonyl group. |

| β-C-H (on the 3-methyl group) | Low | Tertiary radical is relatively stable. |

| Other C-H on hexanoate chain | High | Secondary radicals are less stable than tertiary. |

| N-H | Moderate-High | Dependent on the abstracting radical. |

Note: This table represents a qualitative prediction based on general principles of radical stability.

Intermolecular Interaction Studies

The non-covalent interactions between molecules govern their physical properties in the solid state and in solution. For this compound, hydrogen bonding is expected to be the most significant intermolecular interaction.

In the solid state, amino acids and their derivatives often form extensive hydrogen bonding networks. nih.gov The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the ether-like oxygen of the ester (-OCH3) can act as hydrogen bond acceptors. rsc.org X-ray crystallography is the primary experimental technique for determining solid-state structures, while computational methods can be used to predict and analyze the hydrogen bonding patterns. nih.gov

In solution, the hydrogen bonding interactions with solvent molecules become crucial. In protic solvents like water or methanol (B129727), the amino and ester groups of this compound would readily form hydrogen bonds with the solvent molecules. These interactions influence the solubility and conformational preferences of the molecule in solution. chemguide.co.uk

A survey of crystal structures of related amino acids and peptides reveals that N-H···O=C hydrogen bonds are a common and stabilizing motif. researchgate.netpearson.com The geometry of these bonds (distance and angle) can be characterized both experimentally and computationally.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. amercrystalassn.orge-bookshelf.de QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction. nih.govresearchgate.net

For a hydrogen bond, the presence of a BCP between the hydrogen atom and the acceptor atom is a key indicator. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the bond. wiley-vch.denih.govdal.ca

A higher value of ρ at the BCP generally indicates a stronger interaction.

The sign of the Laplacian of the electron density (∇²ρ) distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), such as hydrogen bonds and van der Waals interactions.

While no specific QTAIM studies on this compound have been reported, analysis of similar systems suggests that the N-H···O=C hydrogen bonds would exhibit the characteristics of closed-shell interactions with a significant degree of covalent character, indicating strong and directional interactions. nih.govresearchgate.netcdlib.org

Table 3: Predicted QTAIM Parameters for a Hypothetical N-H···O=C Hydrogen Bond in this compound

| QTAIM Parameter | Predicted Value Range | Interpretation |

| Electron Density at BCP (ρ) | 0.02 - 0.04 a.u. | Indicates a moderate to strong hydrogen bond. |

| Laplacian of Electron Density at BCP (∇²ρ) | +0.02 - +0.10 a.u. | Positive value is characteristic of a closed-shell interaction (hydrogen bond). |

| Total Energy Density at BCP (H) | Slightly negative | Suggests some degree of covalent character in the hydrogen bond. |

Note: These values are predictions based on QTAIM studies of hydrogen bonds in similar organic molecules.

Emerging Research Areas and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The pursuit of more efficient and scalable synthetic routes to enantiomerically pure Methyl 2-amino-3-methylhexanoate is an active area of research. Traditional methods for synthesizing non-proteinogenic amino acids can be complex and may not be suitable for large-scale production. Recent advancements aim to overcome these limitations by developing more streamlined and cost-effective processes.

One notable development is a four-step synthesis for L-2-methylnorleucine, the corresponding acid of this compound. This method involves the bromination of 2-methyl caproic acid, followed by ammonolysis, phenylacetylation, and a final enzymatic resolution step. This process is reported to achieve high selectivity and yield, making it a promising candidate for industrial applications. acs.org

Furthermore, the broader field of organic synthesis offers new strategies that could be applied to enhance the production of this compound. prismbiolab.comresearchgate.net These include:

Direct C-H Amination: Recent breakthroughs in catalysis have enabled the direct amination of the α-position of carboxylic acids using iron-nitrene catalysts. prismbiolab.com This approach avoids the need for pre-functionalized starting materials, thus increasing atom economy and simplifying the synthetic sequence.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building complex molecules in a single step from three or more starting materials. researchgate.net The application of transition metal-catalyzed or organocatalytic MCRs could provide a highly efficient pathway to structurally diverse derivatives of this compound. researchgate.net

Improved Esterification Methods: Convenient and high-yield methods for the esterification of amino acids using reagents like trimethylchlorosilane in methanol (B129727) have been developed. prismbiolab.comcapes.gov.br These methods are compatible with a wide range of amino acids and offer a straightforward final step in the synthesis of the target ester. prismbiolab.comcapes.gov.br

These emerging synthetic strategies hold the potential to significantly improve the efficiency, reduce the cost, and increase the accessibility of this compound for further research and application.

Exploration of New Biocatalytic Systems for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules like this compound. Research is focused on discovering and engineering enzymes that can produce the desired stereoisomer with high purity.

A key development in this area is the use of enzymatic kinetic resolution. A patented method for synthesizing L-2-methylnorleucine employs penicillin G acylase to resolve a racemic mixture of DL-phenylacetyl-2-methyl norleucine, yielding the target L-enantiomer with high optical purity. acs.org Lipases are another class of enzymes that have been successfully used for the kinetic resolution of various amino acid esters through enantioselective hydrolysis or acetylation. frontiersin.orgresearchgate.net

The natural production of 2-amino-3-methylhexanoic acid by certain microorganisms points to the existence of highly evolved biocatalytic systems. The (2S,3S) stereoisomer, also known as erythro-beta-methyl-L-norleucine, is produced by mutant strains of the bacterium Serratia marcescens. nih.govnih.gov It has also been identified as a natural product in several species of fungi.

Future exploration in this field is likely to focus on the following biocatalytic systems:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid or ketone. acs.orgacs.org The use of ω-transaminases for the synthesis of β-amino acids is well-established, and research is ongoing to apply these and other transaminases to the asymmetric synthesis of α-amino acid esters from their corresponding α-keto esters. acs.orgacs.orgacs.org

Imine Reductases (IREDs): IREDs catalyze the enantioselective reduction of imines to amines. nih.gov A biocatalytic strategy using IREDs for the direct reductive coupling of α-ketoesters and amines has been developed to produce a variety of N-substituted α-amino esters with high enantioselectivity. nih.gov This approach could be adapted for the synthesis of this compound.

Amino Acid Dehydrogenases (AADHs): AADHs catalyze the asymmetric reductive amination of α-keto acids to produce optically pure amino acids. nih.gov Engineering of AADHs to accept bulkier substrates is an active area of research that could lead to efficient biocatalysts for the synthesis of non-natural amino acids like 2-amino-3-methylhexanoic acid. nih.gov

The discovery and engineering of these and other enzyme systems will be crucial for developing sustainable and highly stereoselective methods for the production of this compound.

Advanced Applications in Medicinal Chemistry and Agri-Food Science Research

The unique structure of this compound and its corresponding acid makes it a compound of interest for applications in both medicinal chemistry and the agri-food sector.

In the field of agri-food science , a significant discovery has been the identification of 2-amino-3-methylhexanoic acid (AMHA) as a natural plant elicitor. rsc.orgacs.org Research has shown that AMHA, produced by fungi such as Magnaporthe oryzae and Alternaria species, can induce resistance in plants against both abiotic stresses, like extreme temperatures, and biotic stresses from pathogens. rsc.orgacs.org Pre-treatment of plants with AMHA has been shown to protect wheat against powdery mildew, Arabidopsis against Pseudomonas syringae, and tobacco against the Tomato spotted wilt virus. rsc.org This finding suggests that this compound could be a precursor for a novel, natural biopesticide that enhances plant defense systems rather than directly targeting pathogens. rsc.orgacs.org

In medicinal chemistry , non-proteinogenic amino acids like 2-amino-3-methylhexanoic acid are valuable chiral building blocks for the synthesis of pharmaceuticals. researchgate.netnih.govnih.govresearchgate.net The incorporation of such unnatural amino acids can improve the pharmacological properties of peptides and other bioactive molecules, such as increasing their stability against enzymatic degradation. nih.gov

Specific research on beta-methylnorleucine (B1257231), the acid form of the title compound, has shown that it acts as an antimetabolite and exhibits antibacterial activity against several bacterial species in synthetic media. nih.govnih.gov This suggests potential for the development of new antibiotic agents. Furthermore, derivatives of related β-amino acids have been investigated for a wide range of biological activities, including antifungal and anticancer properties. nih.govnih.gov

The ability to use this compound as a starting material for more complex molecules opens up possibilities for creating new therapeutic agents. nih.gov

Deeper Understanding of Biochemical Pathways and Enzymatic Specificity

Gaining a deeper understanding of the natural biosynthesis of 2-amino-3-methylhexanoic acid is crucial for harnessing and optimizing its production. Research has identified that this amino acid is produced as a secondary metabolite in certain microorganisms.

In the bacterium Serratia marcescens , specific mutant strains produce erythro-beta-methyl-L-norleucine when grown in a medium containing norvaline. nih.govnih.gov This suggests a dedicated or adapted metabolic pathway for its synthesis. Further studies have revealed that when recombinant proteins are overproduced in Escherichia coli in the absence of nutrient amino acids, beta-methylnorleucine can be synthesized and incorporated into these proteins. This process is thought to involve the activation of the synthesized amino acid by the native E. coli isoleucyl-tRNA synthetase, indicating a degree of relaxed substrate specificity in this enzyme that allows it to recognize and activate beta-methylnorleucine.

In fungi , 2-amino-3-methylhexanoic acid has been confirmed as a naturally occurring endogenous amino acid. rsc.orgacs.org The presence of this compound in various fungal species implies the existence of specific biosynthetic pathways. youtube.com The enzymes involved in the biosynthesis of essential amino acids in fungi are considered potential targets for antifungal drugs, as these pathways are often absent in humans. researchgate.net Understanding the specific enzymes responsible for the synthesis of 2-amino-3-methylhexanoic acid in fungi could therefore open up new avenues for the development of novel antifungal agents.

Future research in this area will likely focus on:

Identifying and characterizing the specific genes and enzymes involved in the beta-methylnorleucine biosynthetic pathway in Serratia and fungi.

Elucidating the regulatory mechanisms that control the production of this amino acid.

Investigating the substrate specificity of the enzymes in the pathway to understand how they differentiate between their natural substrates and precursors for non-proteinogenic amino acids.

Computational Design and Predictive Modeling for Structure-Function Relationships

While specific computational studies on this compound are not yet widely published, the application of computational design and predictive modeling represents a significant future direction for research on this compound. These in silico methods are powerful tools for accelerating the development of new catalysts and for understanding the structure-activity relationships of bioactive molecules. nih.gov

Computational Design of Catalysts: Computational approaches can be used to design and engineer enzymes with improved or novel activities for the synthesis of this compound. acs.orgnih.gov For instance, molecular docking and molecular dynamics (MD) simulations can be used to:

Predict how the substrate, this compound or its precursors, binds to the active site of an enzyme, such as a transaminase or lipase (B570770).

Identify key amino acid residues that can be mutated to improve the enzyme's activity, stereoselectivity, or stability. nih.gov

Guide the engineering of enzymes to accept bulkier or non-natural substrates, thereby expanding the biocatalytic toolbox for producing this and other non-proteinogenic amino acids. nih.gov

Predictive Modeling for Structure-Function Relationships: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. acs.orgrsc.org If derivatives of this compound are synthesized and tested for their antibacterial or plant-eliciting activities, QSAR models could be developed to:

Identify the key structural features (descriptors) that are important for the observed activity.

Predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds.

Provide insights into the mechanism of action by suggesting which molecular properties are crucial for interaction with the biological target.

The integration of these computational methods into the research workflow for this compound will undoubtedly accelerate progress in all the emerging areas discussed, from the development of more efficient syntheses to the discovery of novel applications.

Q & A

Basic: What are the recommended synthetic pathways for Methyl 2-amino-3-methylhexanoate, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a method analogous to the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate () involves treating a precursor (e.g., a protected amino ester) with hydrochloric acid in dioxane under stirring at room temperature, followed by reduced-pressure concentration . Optimization includes:

- Reagent selection : Use stoichiometric HCl in dioxane for efficient deprotection.

- Temperature control : Room temperature minimizes side reactions (e.g., ester hydrolysis).

- Workup : Reduced-pressure evaporation preserves the ester group.

Validate purity via , as demonstrated for similar compounds (e.g., δ 9.00 ppm for amine protons in DMSO-d) .

Basic: How can the stereochemical configuration of this compound be determined experimentally?

Answer:

Chiral chromatography or NMR analysis with chiral solvating agents is recommended. For example:

- HPLC : Use a chiral column (e.g., Chiralpak®) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.

- NMR : Analyze coupling constants in (e.g., splitting patterns of α-protons near the chiral center) .

Compare retention times or spectral data to enantiomerically pure standards (e.g., (R)- or (S)-configured analogs) .

Advanced: How does the branched alkyl group in this compound influence its reactivity in peptide coupling reactions?

Answer:

The 3-methylhexanoate backbone introduces steric hindrance, affecting coupling efficiency:

- Kinetic studies : Monitor reaction rates with carbodiimide/DMAP-mediated couplings. The bulky group slows activation of the carboxylate but stabilizes intermediates.

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) for the amino group to mitigate steric effects during coupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Contradictions in coupling yields may arise from competing side reactions (e.g., racemization), requiring optimization via monitoring .

Advanced: What analytical methods resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies in enzyme inhibition assays (e.g., conflicting IC values) require:

- Standardized protocols : Ensure consistent buffer pH (e.g., Tris-HCl at pH 7.4) and temperature (25°C) across studies.

- Structural validation : Confirm derivative purity via LC-MS and to rule out impurities (e.g., unreacted starting materials) .

- Computational docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC to identify binding-site interactions altered by the 3-methyl group .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dioxane) .

- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can this compound serve as a precursor for non-natural amino acid derivatives in drug discovery?

Answer:

- Functionalization : React the amino group with electrophiles (e.g., acyl chlorides) to generate amide derivatives. Optimize yields by controlling pH (8–9) to favor nucleophilic attack .

- Enzymatic resolution : Use lipases or proteases to separate enantiomers for chiral drug candidates .

- Biological evaluation : Screen derivatives against target enzymes (e.g., proteases) using fluorescence-based assays to quantify inhibition .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR spectroscopy : Identify N–H stretches (~3300 cm) and ester C=O (~1740 cm) .

- NMR : Use - and to confirm the ester methyl (δ 3.7–3.8 ppm) and branched alkyl protons (δ 1.0–1.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] (theoretical m/z for CHNO_2$$^+: 158.1176) .